molecular formula C10H12F3NO2 B13454673 1-Ethynyl-2-azaspiro[3.3]heptane, trifluoroacetic acid

1-Ethynyl-2-azaspiro[3.3]heptane, trifluoroacetic acid

Cat. No.: B13454673
M. Wt: 235.20 g/mol
InChI Key: UYRPNHCMJYXDJD-UHFFFAOYSA-N
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Description

1-Ethynyl-2-azaspiro[3.3]heptane; trifluoroacetic acid is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential applications. The azaspiro structure is known for its rigidity and ability to mimic other bioactive molecules, making it a valuable scaffold in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethynyl-2-azaspiro[3.3]heptane typically involves the cycloaddition of endocyclic alkenes with isocyanates, followed by reduction steps. For instance, a thermal [2+2] cycloaddition between endocyclic alkenes and isocyanates can yield spirocyclic β-lactams, which are then reduced to form the desired azaspiro compound .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can facilitate the large-scale production of 1-ethynyl-2-azaspiro[3.3]heptane.

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives of the azaspiro compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the azaspiro scaffold.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles.

Major Products: The major products formed from these reactions include various functionalized derivatives of the azaspiro compound, which can be further utilized in drug development and other applications.

Scientific Research Applications

1-Ethynyl-2-azaspiro[3.3]heptane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethynyl-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The rigid azaspiro scaffold can mimic the structure of other bioactive molecules, allowing it to bind to target proteins and modulate their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

    2-Azaspiro[3.3]heptane: Another azaspiro compound with similar structural features.

    Piperidine: A commonly used scaffold in medicinal chemistry.

    Morpholine: A heterocyclic compound with applications in drug design.

Uniqueness: 1-Ethynyl-2-azaspiro[3.3]heptane stands out due to its ethynyl group, which provides additional sites for functionalization and potential interactions with biological targets. This makes it a versatile and valuable compound in the field of drug discovery .

Properties

Molecular Formula

C10H12F3NO2

Molecular Weight

235.20 g/mol

IUPAC Name

3-ethynyl-2-azaspiro[3.3]heptane;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C8H11N.C2HF3O2/c1-2-7-8(6-9-7)4-3-5-8;3-2(4,5)1(6)7/h1,7,9H,3-6H2;(H,6,7)

InChI Key

UYRPNHCMJYXDJD-UHFFFAOYSA-N

Canonical SMILES

C#CC1C2(CCC2)CN1.C(=O)(C(F)(F)F)O

Origin of Product

United States

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